molecular formula C13H7F2NO4 B6400352 2-(2,5-Difluorophenyl)-4-nitrobenzoic acid, 95% CAS No. 1261942-55-5

2-(2,5-Difluorophenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6400352
CAS RN: 1261942-55-5
M. Wt: 279.19 g/mol
InChI Key: HLEPVGRBHNJAAF-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)-4-nitrobenzoic acid (2,5-Difluorophenyl-4-nitrobenzoate) is an organic compound with the molecular formula C7H4F2NO4. It is a colorless solid that is soluble in organic solvents. 2,5-Difluorophenyl-4-nitrobenzoate is used in a variety of applications, including the synthesis of pharmaceuticals, the production of dyes, and as a reagent in the synthesis of other organic compounds.

Scientific Research Applications

2,5-Difluorophenyl-4-nitrobenzoate is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other organic compounds, as a catalyst in organic reactions, and as a fluorescent probe in fluorescence-based assays. It is also used in the synthesis of pharmaceuticals and dyes.

Mechanism of Action

The mechanism of action of 2,5-Difluorophenyl-4-nitrobenzoate is not well understood. It is believed that the molecule acts as a nucleophile, attacking electron-deficient molecules and forming covalent bonds. This reaction is thought to be responsible for its ability to act as a catalyst in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-Difluorophenyl-4-nitrobenzoate are not well understood. It has been shown to have some antibacterial activity, but its exact mechanism of action is unknown. It has also been shown to have some cytotoxic effects, but further research is needed to understand its effects on human cells.

Advantages and Limitations for Lab Experiments

2,5-Difluorophenyl-4-nitrobenzoate has several advantages and limitations when used in laboratory experiments. Its solubility in organic solvents makes it easy to work with, and its low toxicity makes it safe to handle. However, its reactivity can make it difficult to control in some reactions, and its low solubility in water can make it difficult to use in aqueous reactions.

Future Directions

Future research on 2,5-Difluorophenyl-4-nitrobenzoate could focus on further elucidating its mechanism of action, exploring its potential applications in the synthesis of pharmaceuticals and dyes, and investigating its effects on human cells. Additionally, further research could focus on developing new methods for synthesizing 2,5-Difluorophenyl-4-nitrobenzoate and optimizing its use in laboratory experiments.

Synthesis Methods

2,5-Difluorophenyl-4-nitrobenzoate can be synthesized by a number of methods. The most common method involves the reaction of 2,5-difluorobenzaldehyde with nitric acid in the presence of a catalytic amount of sulfuric acid. This reaction produces 2,5-difluorophenyl-4-nitrobenzoic acid and water.

properties

IUPAC Name

2-(2,5-difluorophenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO4/c14-7-1-4-12(15)11(5-7)10-6-8(16(19)20)2-3-9(10)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEPVGRBHNJAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689731
Record name 2',5'-Difluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261942-55-5
Record name [1,1′-Biphenyl]-2-carboxylic acid, 2′,5′-difluoro-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261942-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5'-Difluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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